molecular formula C18H18ClN5O B2636734 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-77-1

5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2636734
CAS No.: 899972-77-1
M. Wt: 355.83
InChI Key: IYJCKRAWNJNTSW-UHFFFAOYSA-N
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Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with amino and carboxamide groups. The specific structure includes a 4-chlorobenzyl group at the N1-position and a 4-methylbenzyl group at the N4-carboxamide position.

Properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12-2-4-14(5-3-12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJCKRAWNJNTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that derivatives of 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide may possess significant antifungal activity against various pathogens.
  • Antiparasitic Activity : A notable application is in the treatment of Chagas disease caused by Trypanosoma cruzi. Research has demonstrated that derivatives of this compound can suppress parasite burden in infected models, indicating potential as new therapeutic agents for neglected tropical diseases .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development in cancer therapeutics.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the triazole ring through cycloaddition reactions.
  • Introduction of substituents via nucleophilic substitution or coupling reactions.
  • Optimization for improved solubility and bioavailability.

Research has focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. For instance, modifications to improve aqueous solubility and metabolic stability have been explored .

Chagas Disease Treatment

A significant study involved the phenotypic screening of this compound derivatives against Trypanosoma cruzi. The results indicated that specific derivatives demonstrated potent activity with improved oral exposure compared to existing treatments .

Antifungal Activity

In another study, derivatives were tested against common fungal strains. The results showed promising antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to biological macromolecules. The amino and benzyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazole-carboxamides are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Key Observations:

Substituent Effects on Bioactivity: Halogenated Groups: Chlorine (e.g., 4-chlorobenzyl in the target compound) and fluorine (e.g., 4-fluorophenyl in ) enhance metabolic stability and hydrophobic interactions with target proteins . Methoxy Groups: Compounds like 5-amino-1-benzyl-N-(4-methoxyphenyl)-... show improved solubility due to the electron-donating methoxy group but may reduce membrane permeability . Trifluoromethyl Groups: The trifluoromethyl-substituted analog in demonstrated potent kinase inhibition, highlighting the role of electron-withdrawing groups in target engagement.

Synthetic Accessibility :

  • Yields for triazole-carboxamides vary widely (e.g., 24% for compound 6q vs. 70% for CuSO4·5H2O-catalyzed reactions in ). Catalyst choice (e.g., CuBr vs. CuSO4) significantly impacts efficiency .

Pharmacological Performance: Antiproliferative activity is highly substituent-dependent. For example, 4-methylphenyl and 4-fluorophenyl groups correlate with activity against renal and CNS cancers , while 3-chlorobenzyl analogs lack reported efficacy . Discontinued compounds (e.g., 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-... ) may reflect challenges in pharmacokinetics or toxicity.

Biological Activity

5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 899972-77-1) is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by its unique structural features that include an amino group, chlorobenzyl and methylbenzyl substituents, and a triazole ring. The molecular formula is C18H18ClN5OC_{18}H_{18}ClN_{5}O with a molecular weight of 355.8 g/mol .

Structural Characteristics

PropertyValue
Molecular Formula C₁₈H₁₈ClN₅O
Molecular Weight 355.8 g/mol
CAS Number 899972-77-1

The presence of the triazole moiety is significant as it has been associated with various biological activities, making compounds in this class of interest for medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored in several studies. The compound exhibits potential antimicrobial, antifungal, and anticancer properties due to its ability to interact with biological targets.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The triazole ring facilitates hydrogen bonding and π-π interactions with target proteins or enzymes.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have reported on the biological effects of similar triazole derivatives, providing insights into the potential applications of this compound:

  • Neuroprotective Effects : A study highlighted that triazole derivatives could protect against neurotoxicity induced by amyloid-beta (Aβ) peptides in SH-SY5Y cells. The compound demonstrated good blood-brain barrier permeability and anti-inflammatory properties .
  • Antimicrobial Activity : Research indicated that triazole compounds often show significant antimicrobial activity against various pathogens. The incorporation of substituents like chlorobenzyl enhances this activity compared to unsubstituted analogs .
  • Anticancer Properties : Triazoles have been studied for their anticancer potential, with certain derivatives showing selective cytotoxicity towards cancer cell lines while sparing normal cells .

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives reveals the unique advantages of this compound:

Compound NameStructural FeaturesNotable Properties
5-amino-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamideTriazole core with chlorobenzyl and methylbenzyl groupsEnhanced binding affinity and selectivity
5-amino-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamideFluorinated substituentsImproved lipophilicity
5-amino-N-(3-chloro-benzyl)-1H-1,2,3-triazole-4-carboxamideDifferent benzyl substitutionVariations in electronic properties affecting biological activity

The unique combination of substituents in this compound may confer distinct advantages in terms of binding affinity and selectivity towards biological targets compared to other similar compounds.

Q & A

Q. What are the standard synthetic routes for 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during synthesis?

  • Methodological Answer : The compound is synthesized via a multi-step process involving:

Condensation : Reacting substituted aniline (e.g., 4-chloroaniline) with isocyanides (e.g., 4-methylbenzyl isocyanide) to form carboximidoyl chloride intermediates.

Cyclization : Treating intermediates with sodium azide (NaN₃) to form the triazole ring .

  • Key Challenges :
  • Low Yield : Side reactions during cyclization reduce efficiency. Optimize stoichiometry and reaction time.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : Assign peaks for aromatic protons (δ 7.2–7.5 ppm) and amino groups (δ 5.8–6.2 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, R-factor < 0.05) .
  • Mass Spectrometry : Confirm molecular weight (311.31 g/mol) via ESI-MS .

Q. What are the solubility limitations of this compound, and how do they impact biological assays?

  • Methodological Answer :
  • Low Aqueous Solubility : Due to hydrophobic benzyl groups, solubility in water is <1 mg/mL.
  • Workarounds :
  • Use DMSO as a co-solvent (≤0.1% to avoid cytotoxicity).
  • Synthesize PEGylated derivatives to enhance bioavailability .

Advanced Research Questions

Q. How can conflicting bioactivity data from enzyme inhibition assays be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions:
  • Control Variables :
VariableImpactMitigation
pHAlters ionization stateUse buffers (e.g., Tris-HCl) at pH 7.4 .
TemperatureAffects enzyme kineticsStandardize at 37°C for physiological relevance .
  • Validation : Cross-check with SPR (surface plasmon resonance) to measure binding affinity (KD) independently .

Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Targets : Dock against enzymes like carbonic anhydrase IX (PDB ID: 3IAI) to identify key interactions (e.g., H-bonding with His94).
  • SAR Insights :
SubstituentActivity Trend
4-Cl (benzyl)↑ Selectivity for cancer cells
4-CH₃ (benzyl)↑ Metabolic stability
  • Validation : Synthesize analogs with halogen/methyl variations and test IC₅₀ .

Q. How can crystallographic disorder in the triazole ring be addressed during refinement?

  • Methodological Answer : Apply SHELXL constraints:
  • Isotropic Refinement : For disordered regions, use ISOR to restrain atomic displacement parameters.
  • Occupancy Adjustment : Refine split positions (e.g., 50:50 occupancy) for overlapping atoms.
  • Validation : Compare R₁ values pre/post-refinement; a drop >0.02 indicates successful resolution .

Q. What strategies optimize in vivo efficacy despite poor pharmacokinetics?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance absorption.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Metabolic Profiling : Conduct LC-MS/MS to identify cytochrome P450 metabolites and adjust dosing .

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